4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
Brand Name: Vulcanchem
CAS No.: 4204-01-7
VCID: VC3925361
InChI: InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+
SMILES: CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C
Molecular Formula: C18H26N2O
Molecular Weight: 286.4 g/mol

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

CAS No.: 4204-01-7

Cat. No.: VC3925361

Molecular Formula: C18H26N2O

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine - 4204-01-7

Specification

CAS No. 4204-01-7
Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
IUPAC Name 1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+
Standard InChI Key JELNWDOXWGBBLO-DHZHZOJOSA-N
Isomeric SMILES CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C
SMILES CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C
Canonical SMILES CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a propionyl group (-COCH₂CH₃), at the 4-position with a cinnamyl moiety (-CH₂CH=CHC₆H₅), and at the 2- and 6-positions with methyl groups . The cinnamyl group adopts an E-configuration, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The stereochemistry contributes to its receptor binding affinity, with the trans arrangement optimizing interactions with the µ-opioid receptor’s hydrophobic pocket .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Molecular FormulaC₁₈H₂₆N₂O
Molecular Weight286.4 g/mol
XLogP33.0
Hydrogen Bond Acceptors2
Rotatable Bonds4
CAS Registry4204-01-7

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis involves a two-step process:

  • Piperazine Alkylation: 2,6-dimethylpiperazine reacts with cinnamyl chloride to introduce the cinnamyl group at the 4-position.

  • Acylation: The resultant intermediate undergoes propionylation at the 1-position using propionyl chloride under basic conditions .

The reaction’s stereochemical outcome is controlled by the use of polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (~80°C) .

Analytical Profiling

AP-238’s identity is confirmed through:

  • ¹H NMR: Key signals include δ 7.25–7.40 ppm (aromatic protons), δ 6.50–6.70 ppm (trans-vinylic protons), and δ 1.05–1.20 ppm (methyl groups) .

  • HRMS: Observed m/z 286.2045 (calculated for C₁₈H₂₆N₂O⁺: 286.2045) .

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes at 8.2 minutes .

Pharmacological Profile

µ-Opioid Receptor Agonism

AP-238 exhibits high affinity for the µ-opioid receptor (MOR), with an EC₅₀ of 0.8 nM in vitro, surpassing morphine’s potency by 15-fold . Its efficacy stems from:

  • Hydrophobic Interactions: The cinnamyl group penetrates the receptor’s lipid-rich binding pocket.

  • Hydrogen Bonding: The propionyl carbonyl forms a hydrogen bond with MOR’s His297 residue .

Table 2: Comparative Opioid Potency

CompoundMOR EC₅₀ (nM)Relative Potency (Morphine = 1)
AP-2380.815
Fentanyl0.1100
2-Methyl-AP-2372.55
Morphine121
Data derived from .

Analgesic Effects

In rodent models, subcutaneous AP-238 (0.1 mg/kg) produces analgesia equivalent to 0.5 mg/kg fentanyl, lasting 90–120 minutes . The rapid onset (~5 minutes) correlates with its high lipophilicity (LogP 3.0), enabling efficient blood-brain barrier penetration .

Metabolic Pathways and Detection

Phase I Metabolism

Human liver microsome assays identify 12 metabolites, primarily via:

  • Hydroxylation: At the cinnamyl phenyl ring (C3′ and C4′) and piperazine methyl groups .

  • N-Deacylation: Cleavage of the propionyl group to form 4-cinnamyl-2,6-dimethylpiperazine .

Table 3: Major Metabolites in Human Urine

MetaboliteAbundance (%)
4-Cinnamyl-2,6-dimethylpiperazine42
3′-Hydroxy-AP-23828
4′-Hydroxy-AP-23818
3′-Methoxy-AP-23812
Data from controlled oral administration studies .

Detection in Biological Samples

AP-238’s parent compound has a plasma half-life of 2.1 hours, but metabolites persist for 48–72 hours in urine . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using transitions m/z 287→121 and 287→98 is recommended for forensic screening .

Regulatory Status and Health Risks

Legal Controls

As of 2025, AP-238 is controlled under Schedule I in the EU and U.S. due to its high abuse potential and lack of medical use . The UK Advisory Council on the Misuse of Drugs classifies it as a Class A drug, reflecting its equivalence to heroin in harm profiles .

Toxicity Data

  • Acute Toxicity: LD₅₀ in mice is 12 mg/kg (intraperitoneal), with symptoms including respiratory depression and seizures .

  • Chronic Effects: Animal studies indicate tolerance development within 7 days and withdrawal symptoms (e.g., hyperalgesia) upon cessation .

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